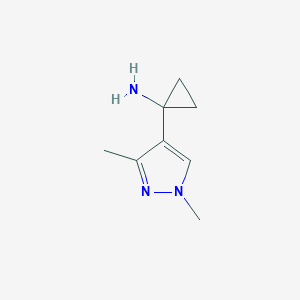
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropane ring attached to the pyrazole moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor such as diazomethane or a Simmons-Smith reagent.
Amine Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the amine group.
Addition: Addition reactions with electrophiles can lead to the formation of various addition products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding, as well as in the development of bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparación Con Compuestos Similares
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethanone: This compound has a similar pyrazole ring but differs in the presence of an ethanone group instead of a cyclopropane ring.
1-(1,3-Dimethyl-1H-pyrazol-4-YL)boronic acid: This compound contains a boronic acid group, which imparts different chemical reactivity and applications.
1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethanol: This compound has an ethanol group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(1,3-dimethylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6-7(5-11(2)10-6)8(9)3-4-8/h5H,3-4,9H2,1-2H3 |
Clave InChI |
FMLBUOJMLVDFGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C2(CC2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



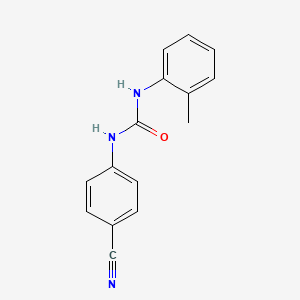
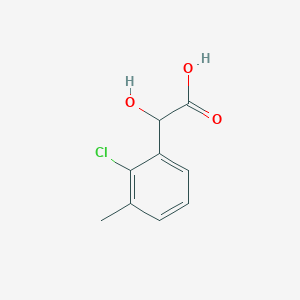
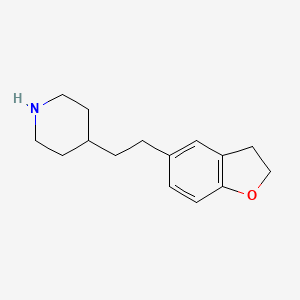
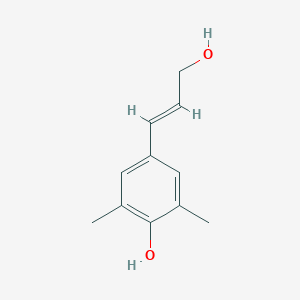
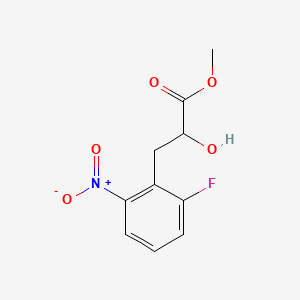
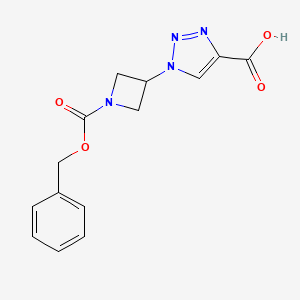
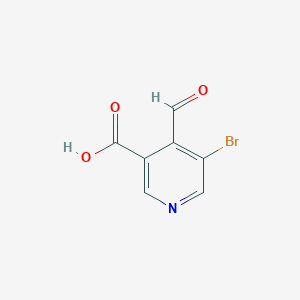
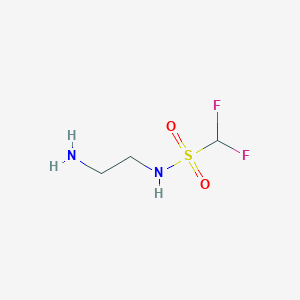
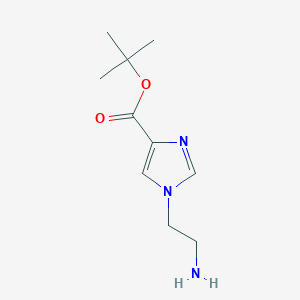
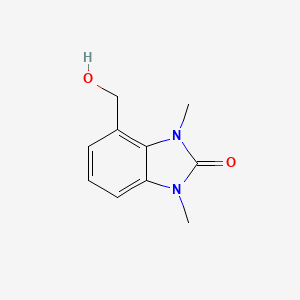
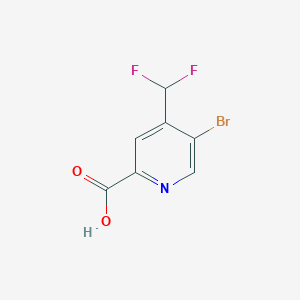
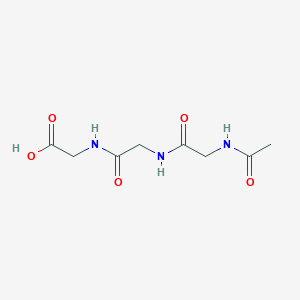
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
